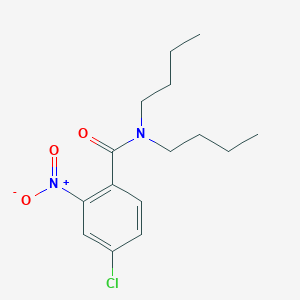![molecular formula C16H16N6O2S B11025344 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025344.png)
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide . The reactions are typically carried out in solvents like ethanol, with bases such as triethylamine .
Major Products
The major products formed from these reactions are various thiadiazole derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It is being studied for its potential use in cancer therapy, particularly as a STAT3 inhibitor.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective STAT3 inhibitor, which can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription . This mechanism is particularly relevant in cancer therapy, where overactivation of STAT3 is a common feature.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- N-(benzylidenebenzo-hydrazonoyl chloride)
Uniqueness
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit STAT3 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-4-3-5-10)8-9-22-15(24)11-6-1-2-7-12(11)18-21-22/h1-2,6-7,10H,3-5,8-9H2,(H,17,20,23) |
InChI Key |
MRHHTXFQDCNGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone](/img/structure/B11025269.png)
![Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11025276.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025278.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11025279.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11025283.png)

![5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11025293.png)
![N-(2-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11025300.png)
![ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11025301.png)

![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11025334.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11025343.png)
